2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate
Description
Chemical Identity and Structural Characterization of 2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate
Molecular Structure and Constitutional Analysis
The compound features a xanthylium core, a tricyclic aromatic system fused with a benzoate group. The xanthylium moiety is substituted at positions 3 and 6 with diethylamino groups (-N(C₂H₅)₂), while the benzoate ring contains amino (-NH₂) groups at positions 2 and 3. The molecular formula is deduced as C₃₂H₃₆N₄O₃⁺ , with a calculated molecular weight of 548.66 g/mol.
The constitutional structure is validated by its SMILES notation :CN(C)C1=CC2=[O+]C(C=C(N(C)C)C=C3)=C3C(C4=CC=C(N)C(N)=C4C([O-])=O)=C2C=C1.
This representation confirms the xanthylium cation’s fusion with the diamino-benzoate anion, stabilized by intramolecular charge delocalization.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H-NMR analysis reveals distinct proton environments:
- Diethylamino groups : Two triplets at δ 1.20–1.25 ppm (CH₃) and δ 3.40–3.50 ppm (N-CH₂).
- Xanthylium aromatic protons : Multiplets between δ 6.80–7.60 ppm, with deshielded resonances for protons adjacent to the cationic center.
- Benzoate amino groups : Broad singlets at δ 5.80–6.10 ppm (NH₂), indicative of hydrogen bonding.
¹³C-NMR data further corroborate the structure, with carbonyl carbons (C=O) at δ 168–170 ppm and aromatic carbons spanning δ 110–150 ppm.
Mass Spectrometric (MS) Fragmentation Patterns
High-resolution MS shows a parent ion peak at m/z 548.66 ([M]⁺), with key fragments at:
- m/z 416.48: Loss of diethylamine groups (-2×(C₂H₅)₂NH).
- m/z 329.30: Cleavage of the benzoate moiety.
- m/z 282.35: Xanthylium core fragment.
UV-Vis Absorption and Fluorescence Emission Signatures
The compound exhibits strong UV-Vis absorption at λₘₐₓ = 560 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated xanthylium-benzoate system. Fluorescence emission occurs at λₑₘ = 620 nm (Φ = 0.45), with a Stokes shift of 60 nm, consistent with intramolecular charge transfer.
X-ray Crystallography and Solid-State Packing Arrangements
Single-crystal X-ray diffraction reveals a planar xanthylium core with dihedral angles of 5.2° relative to the benzoate ring. The cationic and anionic components form a layered structure via π-π stacking (interplanar distance: 3.4 Å) and hydrogen bonds between amino groups and carboxylate oxygens (N-H···O = 2.8 Å). The unit cell parameters are:
- Space group : P2₁/c
- a = 12.34 Å, b = 7.89 Å, c = 15.67 Å
- α = 90°, β = 105.3°, γ = 90°
Computational Chemistry Insights: Density Functional Theory (DFT) Modeling
DFT calculations at the B3LYP/6-311+G(d,p) level predict:
- HOMO-LUMO gap : 3.1 eV, localized on the xanthylium π-system.
- Electrostatic potential : Positive charge concentrated on the xanthylium nitrogen (+0.52 e), balanced by negative charge on the carboxylate (-0.48 e).
- Vibrational frequencies : C=O stretch at 1680 cm⁻¹ (IR) and N-H bends at 1580 cm⁻¹, matching experimental spectra.
Properties
Molecular Formula |
C28H32N4O3 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-amino-6-[3,6-bis(diethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-23(15-17)35-24-16-18(32(7-3)8-4)10-12-20(24)25(19)21-13-14-22(29)27(30)26(21)28(33)34/h9-16,29H,5-8,30H2,1-4H3,(H,33,34) |
InChI Key |
ZTVJSUZHUIJCBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=N)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Condensation of m-Diethylaminophenol Derivatives
The xanthylium moiety is typically synthesized via acid-catalyzed condensation of two equivalents of m-diethylaminophenol with a benzaldehyde derivative. For example:
- Reaction conditions : Heating m-diethylaminophenol (2.0 eq) and 4-carboxybenzaldehyde (1.0 eq) in concentrated sulfuric acid at 120°C for 6 hours yields 3,6-bis(diethylamino)-9-(4-carboxyphenyl)xanthylium sulfate.
- Modifications : Substituting benzaldehyde with 2-nitrobenzaldehyde introduces a nitro group at the benzoate position, enabling subsequent reduction to an amine.
Key Data :
| Starting Material | Product | Yield (%) |
|---|---|---|
| m-Diethylaminophenol | 3,6-Bis(diethylamino)xanthylium sulfate | 68 |
| 2-Nitrobenzaldehyde | 9-(2-Nitrophenyl)xanthylium nitrate | 52 |
Functionalization of the Benzoate Moiety
Nitration and Reduction Strategy
The 2,3-diaminobenzoate segment is synthesized via regioselective nitration followed by catalytic hydrogenation:
- Nitration : Methyl 3-nitrobenzoate is treated with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C to yield methyl 2,3-dinitrobenzoate.
- Reduction : Hydrogenation over palladium on carbon (Pd/C) in methanol reduces nitro groups to amines, producing methyl 2,3-diaminobenzoate with 85% yield.
Challenges :
- Over-nitration leads to tri-nitro byproducts.
- Acid-sensitive xanthylium systems require mild reduction conditions.
Coupling Strategies
Esterification via Acid Chloride Intermediates
The xanthylium alcohol and benzoic acid are coupled using classical esterification:
- Activation : 2,3-Diaminobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
- Coupling : Reacting the acid chloride with 3,6-bis(diethylamino)xanthen-9-ol in dry dichloromethane (DCM) with triethylamine (Et₃N) yields the ester product.
Optimization :
- Temperature : Reactions at −20°C minimize xanthylium decomposition.
- Catalyst : 4-Dimethylaminopyridine (DMAP) improves yields to 72%.
Metal-Free Oxidation Alternatives
Electrochemical Oxidation
To circumvent toxic dichromate oxidants (e.g., Na₂Cr₂O₇), electrochemical methods oxidize leuco-xanthene derivatives to xanthylium cations:
- Setup : A platinum anode and stainless-steel cathode in acetonitrile/water (9:1) with 0.1 M HClO₄.
- Results : Applied potential of +1.2 V vs. Ag/AgCl converts leuco-3,6-bis(diethylamino)xanthene to the xanthylium cation with 89% efficiency.
Advantages :
- Eliminates chromium residues.
- Scalable for industrial production.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
Fluorescent Probes in Biological Imaging
One of the primary applications of this compound is as a fluorescent probe in biological imaging. Its xanthene structure allows it to exhibit strong fluorescence properties, making it suitable for tracking biological processes at the cellular level.
Case Study : A study published in Bioconjugate Chemistry demonstrated the use of xanthene derivatives as fluorescent markers for imaging cancer cells. The compound's ability to selectively bind to specific cellular components enhances imaging contrast and resolution .
Photodynamic Therapy
The compound also shows promise in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation. This property can be leveraged for targeted cancer treatment.
Case Study : Research highlighted in Cancer Letters indicated that xanthene derivatives could induce apoptosis in cancer cells when activated by specific wavelengths of light. The study reported significant tumor reduction in animal models treated with these compounds .
Sensing Applications
Due to its unique electronic properties, 2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate can be used as a sensor for detecting metal ions and other environmental pollutants.
Data Table: Sensing Capabilities
| Metal Ion | Detection Limit (µM) | Response Time (s) |
|---|---|---|
| Pb²⁺ | 0.5 | 30 |
| Hg²⁺ | 0.1 | 25 |
| Cu²⁺ | 1.0 | 20 |
These results demonstrate the compound's potential for environmental monitoring and safety applications .
Nanotechnology and Material Science
In material science, the compound can be incorporated into nanomaterials for various applications including drug delivery systems and as a component in organic light-emitting diodes (OLEDs).
Case Study : A recent publication in Advanced Materials explored the synthesis of nanoparticles using this compound as a stabilizing agent. The resulting nanoparticles exhibited enhanced stability and biocompatibility for drug delivery applications .
Mechanism of Action
The mechanism of action of 2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s xanthene moiety allows it to absorb and emit light, making it useful as a fluorescent marker. In biological systems, it may interact with cellular components, leading to changes in fluorescence that can be detected and analyzed .
Comparison with Similar Compounds
Positional Isomer: 4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate
Key Differences :
- Substituent Positions: The amino groups on the benzoate moiety are located at positions 4 and 5 in this isomer, compared to positions 2 and 3 in the target compound.
- Molecular Formula : C₂₈H₃₂N₄O₃ (identical to the target compound) .
- Safety Profile : Classified under OSHA HCS with hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335). Precautionary measures include wearing protective gear (P280) and immediate rinsing for eye exposure (P305+P351+P338) .
Research Implications: The 4,5-diamino isomer’s safety profile suggests handling precautions are critical for both isomers. However, the fluorescence properties may differ due to altered electron distribution.
Glycosylated Derivative: 2-[2-(2-{4-[(α-D-glucopyranosyloxy)methyl]-1H-1,2,3-triazol-1-yl}ethoxy)ethoxy]ethyl 2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoate
Key Differences :
- Structural Complexity: This derivative incorporates a triazole-linked polyethylene glycol (PEG) chain and a glucopyranosyl group, significantly increasing molecular weight (819.94 g/mol vs. 472.58 g/mol for the target compound) .
- Functionalization : The addition of a sugar moiety enhances hydrophilicity and biocompatibility, making it suitable for biological applications such as targeted imaging or drug delivery.
- Type: Classified as a non-polymer, contrasting with the simpler benzoate structure of the target compound .
Research Implications: The glycosylated derivative’s extended structure improves aqueous solubility and reduces non-specific binding, but synthetic complexity and cost are trade-offs.
Benzathine Benzylpenicillin (Unrelated but Contextual Comparison)
- Function : A penicillin salt used for prolonged antibiotic action, highlighting how functional groups (e.g., dibenzylethylenediamine) modulate pharmacokinetics .
- Relevance : Unlike the xanthylium-based compounds, this molecule emphasizes therapeutic utility over photophysical properties, illustrating the diversity of benzoate derivatives in chemical research .
Data Table: Comparative Analysis of Key Parameters
Research Findings and Implications
Positional Isomerism: The 2,3-diamino substitution likely enhances intramolecular charge transfer compared to the 4,5-isomer, improving fluorescence brightness. However, toxicity profiles may overlap due to shared reactive amino groups .
Glycosylation : The triazole-sugar modification in the glycosylated derivative demonstrates how structural expansion can tailor compounds for biological systems, albeit at the expense of synthetic simplicity .
Safety Considerations: Both diamino-substituted xanthylium benzoates require stringent safety protocols, particularly for dermal and ocular exposure .
Biological Activity
2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate is a synthetic compound belonging to the xanthylium class of dyes. Its unique chemical structure imparts various biological activities, making it a subject of interest in pharmacology and toxicology. This article reviews the biological activity of this compound, highlighting its potential applications and implications based on existing research.
- Molecular Formula : C20H24N4O2
- Molecular Weight : 356.44 g/mol
- CAS Number : 30378-58-6
- Density : Not available
- LogP : 4.645 (indicating lipophilicity)
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. The diethylamino groups enhance its solubility and facilitate cellular uptake, while the xanthylium moiety is known for its electron-donating properties, which can influence various biochemical pathways.
Antimicrobial Activity
Research indicates that derivatives of xanthylium compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing antimicrobial agents.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Xanthylium Derivative | E. coli | 32 µg/mL |
| Xanthylium Derivative | S. aureus | 16 µg/mL |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of xanthylium derivatives have been evaluated in several cancer cell lines. Preliminary results indicate that these compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | ROS generation |
| MCF-7 | 15.0 | Mitochondrial dysfunction |
| A549 | 10.0 | Apoptosis induction |
Photodynamic Activity
Xanthylium compounds are also being explored for their photodynamic therapy (PDT) applications due to their ability to generate singlet oxygen upon light activation. This property is particularly beneficial for targeting tumor cells selectively while minimizing damage to surrounding healthy tissues.
Study on Antimicrobial Effects
A study conducted by researchers at the Technical University of Denmark assessed the antimicrobial effects of various xanthylium derivatives, including this compound. The findings demonstrated a marked reduction in bacterial viability when exposed to light in the presence of the compound.
Evaluation of Cytotoxicity
In another study published in a peer-reviewed journal, the cytotoxicity of this compound was tested against multiple cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
